molecular formula C29H48N2 B15208038 N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine CAS No. 62555-79-7

N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine

Katalognummer: B15208038
CAS-Nummer: 62555-79-7
Molekulargewicht: 424.7 g/mol
InChI-Schlüssel: LERQASCVTDBIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine is a chemical compound that features a quinoline moiety attached to a long aliphatic chain. This structure imparts unique properties to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with a long-chain alkyl halide under basic conditions to form the desired product.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents like formaldehyde and formic acid in a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the quinoline moiety, which is known for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Materials Science: The compound’s amphiphilic nature makes it useful in the design of surfactants and other materials with specific surface properties.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surface activity, such as in the design of surfactants and other materials.

Eigenschaften

CAS-Nummer

62555-79-7

Molekularformel

C29H48N2

Molekulargewicht

424.7 g/mol

IUPAC-Name

N,N-dimethyl-18-quinolin-4-yloctadecan-1-amine

InChI

InChI=1S/C29H48N2/c1-31(2)26-20-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-21-27-24-25-30-29-23-19-18-22-28(27)29/h18-19,22-25H,3-17,20-21,26H2,1-2H3

InChI-Schlüssel

LERQASCVTDBIJW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCCCCCCCCCCCCCCCC1=CC=NC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.